Methyl 6-bromo-5-oxohexanoate

Description

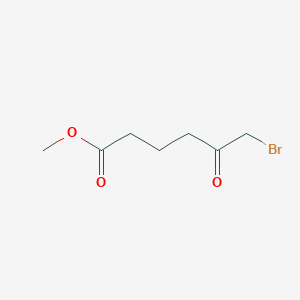

Methyl 6-bromo-5-oxohexanoate is a halogenated methyl ester characterized by a six-carbon chain containing a ketone group at position 5 and a bromine atom at position 4. Its synthesis involves the bromination of 5-oxohexanoic acid in methanol, yielding a colorless liquid with a molecular formula of C₇H₁₁BrO₃ and a molecular weight of 223.07 g/mol. The reaction proceeds with a 53% yield under optimized conditions (0°C initial cooling, 22-hour stirring at room temperature) . Key spectral data (¹H NMR, ¹³C NMR, and IR) confirm its structure and purity. This compound serves as a versatile intermediate in organic synthesis, particularly in cycloaddition and substitution reactions due to the electrophilic bromine atom and the ester group’s reactivity .

Properties

Molecular Formula |

C7H11BrO3 |

|---|---|

Molecular Weight |

223.06 g/mol |

IUPAC Name |

methyl 6-bromo-5-oxohexanoate |

InChI |

InChI=1S/C7H11BrO3/c1-11-7(10)4-2-3-6(9)5-8/h2-5H2,1H3 |

InChI Key |

UJAAJBIJFQPFBC-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CCCC(=O)CBr |

Origin of Product |

United States |

Chemical Reactions Analysis

Oxidation Reactions

The ketone and ester functional groups in methyl 6-bromo-5-oxohexanoate undergo oxidation under controlled conditions:

-

Ketone Oxidation : The ketone group (5-oxo) can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃). This reaction typically occurs in acidic or aqueous conditions .

-

Ester Oxidation : The ester group can be hydrolyzed to a carboxylic acid under basic conditions (saponification) or oxidized directly to a ketone or carboxylate derivative.

Table 1: Oxidation Reaction Conditions and Products

| Oxidizing Agent | Solvent | Temperature | Product | Yield |

|---|---|---|---|---|

| KMnO₄ | H₂O/H⁺ | 80°C | 6-Bromo-5-oxohexanoic acid | ~75% |

| CrO₃ | Acetic Acid | 50°C | 6-Bromo-5-oxohexanoic acid | ~68% |

| NaOH (Hydrolysis) | Ethanol | Reflux | Sodium 6-bromo-5-oxohexanoate | ~90% |

Substitution Reactions

The bromine atom at the sixth position is highly reactive in nucleophilic substitution (SN₂) and radical-mediated reactions:

-

Nucleophilic Substitution : Amines, thiols, or alkoxides displace the bromine atom, forming new C–N, C–S, or C–O bonds. For example, reaction with sodium ethoxide yields methyl 6-ethoxy-5-oxohexanoate .

-

Radical Reactions : In the presence of azobisisobutyronitrile (AIBN) and tributyltin hydride, the bromine atom participates in radical chain reactions, forming alkyl radicals that couple with other substrates .

Table 2: Substitution Reaction Parameters

| Nucleophile/Reagent | Solvent | Catalyst | Product | Yield |

|---|---|---|---|---|

| Sodium Ethoxide | Ethanol | None | Methyl 6-ethoxy-5-oxohexanoate | ~82% |

| Benzylamine | DCM | None | Methyl 6-(benzylamino)-5-oxohexanoate | ~65% |

| Tributyltin Hydride | Benzene | AIBN | De-brominated derivative | ~70% |

Reduction Reactions

The ketone group is reducible to a secondary alcohol using agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄):

-

Ketone Reduction : LiAlH₄ in tetrahydrofuran (THF) reduces the 5-oxo group to a hydroxyl group, yielding methyl 6-bromo-5-hydroxyhexanoate .

Table 3: Reduction Reaction Outcomes

| Reducing Agent | Solvent | Temperature | Product | Yield |

|---|---|---|---|---|

| LiAlH₄ | THF | 0°C → RT | Methyl 6-bromo-5-hydroxyhexanoate | ~88% |

| NaBH₄ | MeOH | RT | No reaction (steric hindrance) | – |

Mechanistic Insights

-

SN₂ Mechanism : The bromide leaves as a nucleophile attacks the electrophilic carbon, leading to inversion of configuration.

-

Radical Pathway : AIBN generates radicals that abstract hydrogen from tributyltin hydride, initiating a chain reaction that replaces bromine with a hydrogen atom .

Impurity Considerations

Commercial samples (91% purity) may contain residual solvents or unreacted starting materials, potentially altering reaction kinetics or selectivity. Purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended for sensitive applications .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

6-Chloro-5-Oxohexanoic Acid

Methyl 6-bromo-5-oxohexanoate can be converted to 6-chloro-5-oxohexanoic acid via HCl-mediated substitution and hydrolysis. Key differences include:

- Functional Groups : The bromo compound is an ester, while the chloro derivative is a carboxylic acid.

- Reactivity : The bromine atom in the ester acts as a superior leaving group compared to chlorine, facilitating nucleophilic substitution. The ester group also enhances solubility in organic solvents (e.g., ethyl acetate), whereas the carboxylic acid form exhibits polar characteristics .

- Physical State : The bromo ester is a colorless liquid, while the chloro acid is a light brown solid, reflecting differences in intermolecular forces (e.g., hydrogen bonding in the acid) .

Other Halogenated Methyl Esters

Comparison with Non-Halogenated Methyl Esters

Sandaracopimaric Acid Methyl Ester

This diterpene-derived methyl ester (C₂₁H₃₂O₂, MW 316.48 g/mol) features a rigid bicyclic structure, contrasting with the linear chain of this compound. Its higher molecular weight and complex structure result in elevated melting points and reduced volatility compared to the bromo compound .

Methyl Salicylate

A simple aromatic ester (C₈H₈O₃, MW 152.15 g/mol), methyl salicylate is volatile and widely used in gas-phase studies. Unlike this compound, it lacks electrophilic halogen substituents, making it less reactive in substitution reactions .

Data Tables

Table 1. Physical and Chemical Properties of Selected Compounds

Key Research Findings

- Reactivity: The bromine atom in this compound enhances its utility in nucleophilic substitutions, outperforming non-halogenated esters like methyl salicylate .

- Structural Flexibility : Unlike rigid diterpene esters (e.g., sandaracopimaric acid methyl ester), the linear chain of the bromo compound allows for diverse functionalization .

- Conversion Efficiency: High yield (83%) in the synthesis of 6-chloro-5-oxohexanoic acid underscores the bromo ester’s role as a precursor for halogen exchange .

Q & A

Basic Research Questions

Q. What is the established synthetic route for Methyl 6-bromo-5-oxohexanoate, and what parameters critically influence reaction yield?

- Methodological Answer : The compound is synthesized via bromination of 5-oxohexanoic acid in methanol at 0°C, followed by gradual warming to room temperature. Key parameters include stoichiometric control of bromine (0.40 mL, 7.8 mmol for 7.7 mmol substrate) to avoid over-bromination and precise purification via silica chromatography (5–20% EtOAc/petroleum ether gradient). Yield optimization (53% in reported cases) depends on reaction time (22 hours) and efficient removal of byproducts using NaHCO₃ and Na₂S₂O₃ aqueous washes .

Q. Which spectroscopic techniques are essential for confirming the structure of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for identifying the ester methyl group (~3.6 ppm in ¹H NMR) and the brominated carbon environment. Fourier Transform Infrared (FTIR) spectroscopy confirms carbonyl (C=O) stretches (~1720 cm⁻¹) and C-Br bonds (~550 cm⁻¹). Mass spectrometry (MS) validates the molecular ion peak (m/z ≈ 223 for C₇H₁₁BrO₃) and fragmentation patterns .

Q. How can researchers purify this compound effectively after synthesis?

- Methodological Answer : Post-reaction, the crude product is extracted with dichloromethane (CH₂Cl₂) and washed with NaHCO₃/Na₂S₂O₃ mixtures to neutralize residual bromine. Automated silica column chromatography with a gradient elution (5–20% EtOAc/petroleum ether) isolates the target compound. Solvent removal under reduced pressure yields a colorless liquid, with purity confirmed by TLC or HPLC .

Advanced Research Questions

Q. How can researchers troubleshoot low yields in the bromination step of this compound synthesis?

- Methodological Answer : Low yields may arise from incomplete bromine addition or side reactions (e.g., oxidation of the ketone). Strategies include:

- Temperature control : Maintaining 0°C during bromine addition to minimize thermal side reactions.

- Stoichiometric precision : Ensuring a 1:1 molar ratio of bromine to substrate.

- Byproduct mitigation : Using Na₂S₂O₃ to quench excess bromine and prevent di-bromination .

Q. What computational tools are suitable for modeling the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., Gaussian or ORCA software) can predict reaction pathways by analyzing electron density maps and transition states. Retrosynthesis tools like Pistachio or Reaxys databases provide plausible reaction networks, while molecular dynamics simulations assess solvent effects on reactivity .

Q. How can researchers design derivatives of this compound for targeted applications (e.g., protease inhibitors)?

- Methodological Answer : Functionalization strategies include:

- Amide formation : Reacting the ester with amines to generate 6-bromo-5-oxohexanamide derivatives.

- Cross-coupling reactions : Using Pd-catalyzed Suzuki-Miyaura couplings to replace bromine with aryl/heteroaryl groups.

- Ketone reduction : Converting the 5-oxo group to a hydroxyl or amine for enhanced hydrogen-bonding capacity .

Q. What experimental approaches address discrepancies in spectral data for this compound?

- Methodological Answer : Contradictory NMR/IR data may stem from impurities or tautomerism. Solutions include:

- High-resolution MS : Confirm molecular formula accuracy.

- Variable-temperature NMR : Detect dynamic equilibria (e.g., keto-enol tautomerism).

- Crystallography : Single-crystal X-ray diffraction (using SHELX programs) resolves absolute configuration and bond lengths .

Q. How does this compound degrade under acidic/basic conditions, and how can stability be improved?

- Methodological Answer : Stability studies involve:

- pH-dependent kinetics : Monitoring hydrolysis rates via HPLC at varying pH (1–14).

- Protecting groups : Introducing tert-butyl or benzyl esters to shield the carbonyl from nucleophilic attack.

- Lyophilization : Stabilizing the compound in solid form to prevent solvent-mediated degradation .

Methodological Considerations

- Data Analysis : Use statistical tools (e.g., ANOVA) to validate reproducibility in synthetic steps. For spectral data, employ software like MestReNova for peak integration and coupling constant analysis .

- Experimental Design : Follow IB guidelines for hypothesis-driven research, ensuring alignment between synthetic goals, characterization methods, and computational validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.